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Compound Name: IR-775 chloride

CAS No.: 199444-11-6

Cat. No.: B1148869 Get Quote

Introduction: Harnessing the Near-Infrared
Spectrum for Cellular Insights
In the dynamic field of live-cell imaging, the pursuit of brighter, more stable, and less phototoxic

fluorescent probes is paramount. Near-infrared (NIR) dyes have emerged as a powerful tool,

offering deeper tissue penetration and reduced cellular damage compared to traditional visible

light fluorophores.[1][2] IR-775 chloride, a heptamethine cyanine dye, sits within this

advantageous spectral window, with a maximum absorption around 775 nm.[3]

This application note provides a comprehensive guide to utilizing IR-775 chloride for labeling

live cells. We will delve into the mechanistic underpinnings of its cellular uptake, present

detailed protocols for fluorescence microscopy and flow cytometry, and offer expert insights

into data interpretation and troubleshooting. Our focus is on empowering researchers to

leverage the unique properties of this dye for robust and reproducible live-cell analysis.

Mechanism of Action: A Tale of Two Applications
IR-775 chloride's utility in live-cell imaging is twofold, with the specific application depending

on the formulation and the integrity of the cell membrane.

Mitochondrial Staining in Healthy, Live Cells: As a cationic cyanine dye, IR-775 chloride's

delocalized positive charge facilitates its passive diffusion across the plasma membrane of

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1148869?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/28749075/
https://pubmed.ncbi.nlm.nih.gov/34681761/
https://www.benchchem.com/product/b1148869?utm_src=pdf-body
https://app.fluorofinder.com/dyes/321-live-dead-fix-near-ir-775-ex-max-750-nm-em-max-775-nm
https://www.benchchem.com/product/b1148869?utm_src=pdf-body
https://www.benchchem.com/product/b1148869?utm_src=pdf-body
https://www.benchchem.com/product/b1148869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


live cells.[4] Once in the cytosol, it is sequestered by organelles with a negative membrane

potential, most notably the mitochondria.[4][5] This accumulation is driven by the

mitochondrial membrane potential (ΔΨm), a key indicator of cellular health. The resulting

staining pattern is typically filamentous, highlighting the mitochondrial network within the cell.

[5]

Viability Staining for Dead or Membrane-Compromised Cells: In specific formulations, often

marketed as "Live/Dead" reagents, IR-775 is modified to be amine-reactive.[3] In this form,

the dye is largely impermeant to the intact membranes of live cells. However, in dead or

dying cells with compromised plasma membranes, the dye readily enters and covalently

binds to intracellular amines, resulting in a bright, stable fluorescent signal.[3] This allows for

clear discrimination between live (unlabeled) and dead (labeled) cell populations, particularly

in flow cytometry.[6]

I. Protocol: Live-Cell Mitochondrial Imaging with IR-
775 Chloride
This protocol is designed for the qualitative and semi-quantitative assessment of mitochondrial

localization and morphology in living cells using fluorescence microscopy.

A. Materials and Reagents
IR-775 chloride (ensure it is the salt form for mitochondrial staining, not an amine-reactive

viability dye)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

preparation

Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)[7]

Phosphate-buffered saline (PBS)

Cultured cells on glass-bottom dishes or chamber slides suitable for microscopy

Optional: Hoechst 33342 for nuclear counterstaining
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Optional: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a control for mitochondrial

membrane potential disruption

B. Reagent Preparation
IR-775 Chloride Stock Solution (1 mM):

Briefly centrifuge the vial of IR-775 chloride to collect the powder at the bottom.

Prepare the stock solution by dissolving the appropriate amount of IR-775 chloride in

anhydrous DMSO or DMF. For example, for 1 mg of IR-775 chloride (MW: ~519.55 g/mol

), add approximately 1.92 mL of DMSO to achieve a 1 mM concentration.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution at -20°C, protected from light and moisture. It is recommended to

aliquot the stock solution to avoid repeated freeze-thaw cycles.

IR-775 Chloride Working Solution (0.5 - 2 µM):

On the day of the experiment, dilute the 1 mM stock solution in a pre-warmed live-cell

imaging medium to the desired final concentration. A starting concentration of 1 µM is

recommended, but this should be optimized for your specific cell type and experimental

conditions.

Prepare enough working solution to cover the cells adequately.

C. Staining Protocol
Cell Preparation:

Culture cells to the desired confluency (typically 60-80%) on a glass-bottom dish or

chamber slide.

Ensure the cells are healthy and actively growing.

On the day of staining, remove the culture medium and gently wash the cells once with

pre-warmed (37°C) live-cell imaging medium.
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Staining:

Remove the wash medium and add the pre-warmed IR-775 chloride working solution to

the cells.

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[8] The optimal incubation

time may vary depending on the cell type.

Washing:

Remove the staining solution and wash the cells two to three times with the pre-warmed

live-cell imaging medium.[8] This step is crucial for reducing background fluorescence.[7]

After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.

Imaging:

Image the cells immediately on a fluorescence microscope equipped with appropriate

filters for the near-infrared spectrum.

Excitation: ~750 nm

Emission: ~775 nm

Minimize light exposure to reduce phototoxicity.[1][9] Use the lowest possible laser power

and exposure time that provides a good signal-to-noise ratio.

D. Expected Results and Controls
Expected Staining Pattern: Healthy cells should exhibit a filamentous or tubular staining

pattern in the cytoplasm, characteristic of mitochondria.

Control for Mitochondrial Specificity: To confirm that the staining is dependent on

mitochondrial membrane potential, treat a parallel sample of stained cells with a

mitochondrial membrane potential disruptor like CCCP (e.g., 10 µM for 10-15 minutes). This

should lead to a significant decrease in the filamentous fluorescence and a more diffuse

cytoplasmic signal.
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II. Protocol: Cell Viability Assessment by Flow
Cytometry
This protocol is for discriminating between live and dead cells using an amine-reactive

formulation of an IR-775 dye.

A. Materials and Reagents
Amine-reactive IR-775 viability dye

Anhydrous DMSO

Cell suspension (e.g., from trypsinization or of suspension cells)

PBS or other protein-free buffer

Flow cytometry buffer (e.g., PBS with 1-2% BSA)

B. Staining Protocol
Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold PBS.

Staining:

Add the amine-reactive IR-775 dye to the cell suspension. The optimal concentration

should be determined by titration, but a common starting point is a 1:1000 dilution of a

stock solution.

Vortex the cells gently and incubate for 15-30 minutes at room temperature, protected

from light.

Washing:

Wash the cells by adding 2-3 mL of flow cytometry buffer and centrifuging at 300-400 x g

for 5 minutes.
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Discard the supernatant and repeat the wash step.

Resuspension and Analysis:

Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.

Analyze the cells on a flow cytometer equipped with a laser capable of exciting the dye

(e.g., a 633 nm red laser or a 561-nm yellow-green laser can often provide sufficient

excitation for dyes in this range) and a detector for the ~775 nm emission.[3][10]

C. Data Analysis
Gate on the cell population based on forward and side scatter.

Create a histogram of the IR-775 fluorescence.

Live cells will have low fluorescence intensity, while dead cells will show a significantly higher

fluorescence signal. Set a gate to distinguish between these two populations.

Technical Insights and Troubleshooting
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Parameter Recommendation & Rationale

Dye Concentration

Start with the recommended concentrations

(e.g., 1 µM for mitochondrial staining) and

perform a titration to find the optimal balance

between signal intensity and background. High

concentrations can lead to non-specific staining

and cytotoxicity.

Incubation Time

30-60 minutes is a good starting point for

mitochondrial staining. Shorter times may result

in weak signals, while longer times can increase

background and potential toxicity.

Washing Steps

Thorough washing with a pre-warmed,

appropriate imaging medium is critical to

remove unbound dye and reduce background

fluorescence, thereby improving the signal-to-

noise ratio.[7][8]

Phototoxicity

NIR dyes are less phototoxic than shorter

wavelength dyes, but not immune.[2] Minimize

light exposure by using neutral density filters,

reducing laser power, and shortening exposure

times.[1][9] Phototoxicity can manifest as

changes in cell morphology, motility, or even

apoptosis.[11][12]

Imaging Medium

Use a phenol red-free imaging medium to avoid

autofluorescence. Ensure the medium is

buffered and maintains the physiological health

of the cells during imaging.[7]

Troubleshooting Common Issues:
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Problem Possible Cause Solution

Weak or No Signal

- Insufficient dye concentration

or incubation time.- Loss of

mitochondrial membrane

potential.- Incorrect filter sets

on the microscope/cytometer.

- Optimize dye concentration

and incubation time.- Check

cell health; use a positive

control of healthy cells.- Verify

that the excitation and

emission filters are appropriate

for IR-775.

High Background

- Dye concentration is too

high.- Inadequate washing.-

Dye precipitation.

- Reduce the dye

concentration.- Increase the

number and duration of wash

steps.[7]- Ensure the dye is

fully dissolved in the working

solution. Centrifuge the

working solution before use if

precipitation is suspected.

Diffuse Cytoplasmic Staining

(in live cells)

- Loss of mitochondrial

membrane potential.- Dye

concentration is too high,

leading to non-specific binding.

- Use a control like CCCP to

confirm potential-dependent

staining.- Lower the dye

concentration.

Visualizing the Workflow
Live-Cell Mitochondrial Staining Workflow
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Cell & Reagent Preparation

Staining Procedure

Imaging & Analysis

1. Plate cells on
glass-bottom dish

2. Prepare IR-775
working solution

3. Wash cells with
pre-warmed medium

4. Incubate with
IR-775 solution

(30-60 min)

5. Wash cells 2-3x
with fresh medium

6. Image on microscope
(Ex/Em: ~750/775 nm)

7. Analyze mitochondrial
morphology

Click to download full resolution via product page

Caption: Workflow for staining live cells with IR-775 chloride for mitochondrial imaging.
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Mechanism of Mitochondrial Accumulation

Mitochondrion

Extracellular Space
(IR-775 Chloride)

Cytosol
(IR-775 Chloride)

Passive Diffusion

Mitochondrial Matrix
(High Accumulation of IR-775)

Driven by ΔΨm

Negative Membrane
Potential (ΔΨm)

Click to download full resolution via product page

Caption: Accumulation of cationic IR-775 in mitochondria is driven by membrane potential.

Conclusion
IR-775 chloride is a versatile near-infrared dye for live-cell imaging. Its ability to accumulate in

mitochondria based on membrane potential makes it a valuable tool for assessing cellular

health and mitochondrial dynamics. Furthermore, its amine-reactive formulations provide a

robust method for distinguishing live and dead cells in heterogeneous populations. By following

the detailed protocols and considering the technical insights provided in this application note,

researchers can effectively integrate IR-775 chloride into their experimental workflows, paving

the way for new discoveries in cell biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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